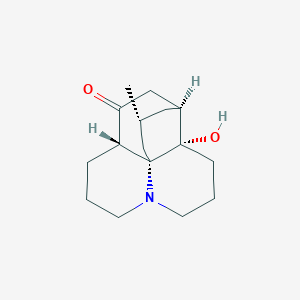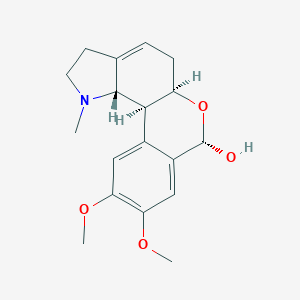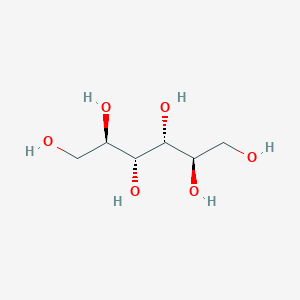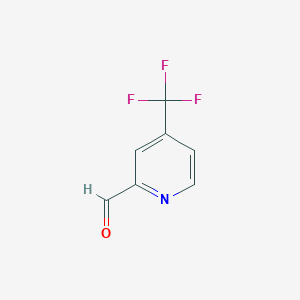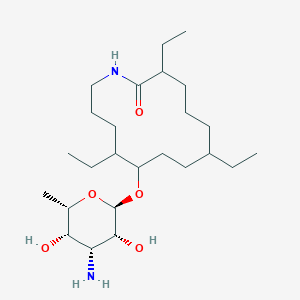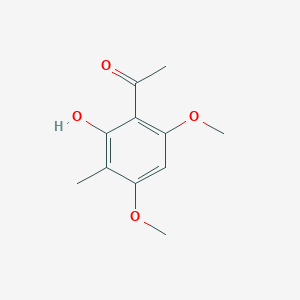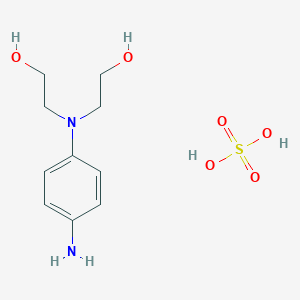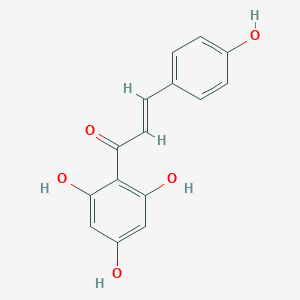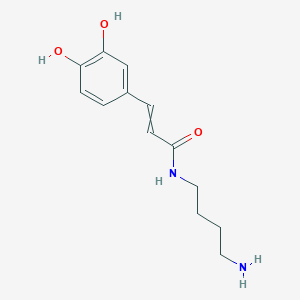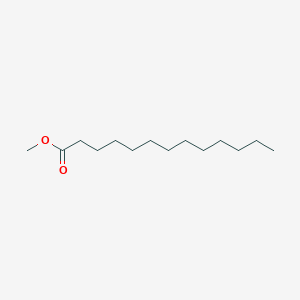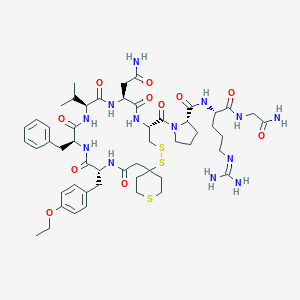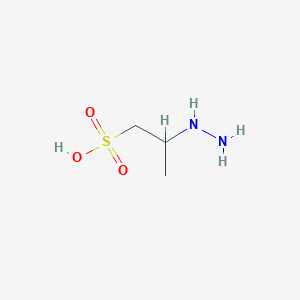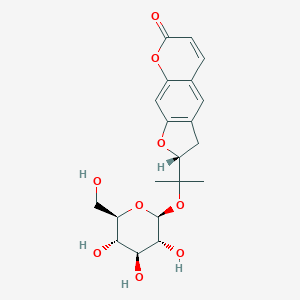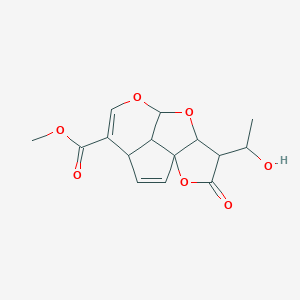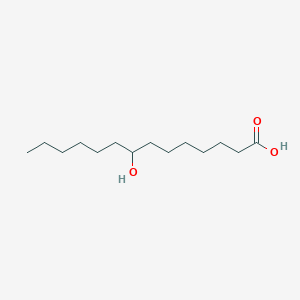
8-Hydroxytetradecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxytetradecanoic acid, commonly known as 8-HTA, is a fatty acid that has gained significant attention in scientific research due to its potential therapeutic applications. It is a long-chain fatty acid with a hydroxyl group attached to the eighth carbon atom, making it a unique compound with distinct properties.
Mécanisme D'action
The exact mechanism of action of 8-HTA is not fully understood, but it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and activate the expression of anti-inflammatory genes, leading to a reduction in inflammation.
Effets Biochimiques Et Physiologiques
8-HTA has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce oxidative stress, improve insulin sensitivity, and enhance glucose uptake in cells. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-HTA in lab experiments is its ability to modulate various signaling pathways in the body, making it a versatile compound for studying different diseases. However, one limitation is the difficulty in synthesizing 8-HTA, which can be a time-consuming and expensive process.
Orientations Futures
There are many potential future directions for research on 8-HTA. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent, particularly in the treatment of breast and prostate cancer.
In conclusion, 8-Hydroxytetradecanoic acid is a unique compound with promising therapeutic applications. Its ability to modulate various signaling pathways in the body makes it a versatile compound for studying different diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
8-HTA is synthesized through the oxidation of tetradecanoic acid, which is a saturated fatty acid found in many natural sources, including milk, cheese, and meat. The oxidation process involves the use of strong oxidizing agents, such as potassium permanganate or sodium hypochlorite, to introduce the hydroxyl group at the eighth carbon atom.
Applications De Recherche Scientifique
8-HTA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
27740-65-4 |
|---|---|
Nom du produit |
8-Hydroxytetradecanoic acid |
Formule moléculaire |
C14H28O3 |
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
8-hydroxytetradecanoic acid |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-7-10-13(15)11-8-5-6-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) |
Clé InChI |
OVASNIDFAGGBHJ-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCC(=O)O)O |
SMILES canonique |
CCCCCCC(CCCCCCC(=O)O)O |
Synonymes |
8-Hydroxymyristic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



